molecular formula C15H19ClN2O B13768490 N-((4-tert-Butylbenzoyl)methyl)imidazole hydrochloride CAS No. 77234-72-1

N-((4-tert-Butylbenzoyl)methyl)imidazole hydrochloride

Cat. No.: B13768490
CAS No.: 77234-72-1
M. Wt: 278.78 g/mol
InChI Key: PRHDJBQOGSBATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-tert-Butylbenzoyl)methyl)imidazole hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group attached to the benzoyl moiety, which is further linked to an imidazole ring through a methylene bridge. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-tert-Butylbenzoyl)methyl)imidazole hydrochloride typically involves the following steps:

    Formation of 4-tert-Butylbenzoyl Chloride: This is achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Nucleophilic Substitution: The resulting 4-tert-butylbenzoyl chloride is then reacted with imidazole in the presence of a base such as triethylamine (TEA) to form N-((4-tert-Butylbenzoyl)methyl)imidazole.

    Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid (HCl) to the reaction mixture to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-((4-tert-Butylbenzoyl)methyl)imidazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkylated imidazole derivatives.

Scientific Research Applications

N-((4-tert-Butylbenzoyl)methyl)imidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((4-tert-Butylbenzoyl)methyl)imidazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: An imidazole derivative with a methyl group at the nitrogen atom.

    2-Phenylimidazole: An imidazole derivative with a phenyl group at the second position.

    4-Methylimidazole: An imidazole derivative with a methyl group at the fourth position.

Uniqueness

N-((4-tert-Butylbenzoyl)methyl)imidazole hydrochloride is unique due to the presence of the tert-butylbenzoyl moiety, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

CAS No.

77234-72-1

Molecular Formula

C15H19ClN2O

Molecular Weight

278.78 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-2-(1H-imidazol-1-ium-1-yl)ethanone;chloride

InChI

InChI=1S/C15H18N2O.ClH/c1-15(2,3)13-6-4-12(5-7-13)14(18)10-17-9-8-16-11-17;/h4-9,11H,10H2,1-3H3;1H

InChI Key

PRHDJBQOGSBATB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C[NH+]2C=CN=C2.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.